



An In-depth Technical Guide to Diethyl Aminomalonate Hydrochloride

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Compound of Interest		
Compound Name:	Diethyl aminomalonate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl Aminomalonate** Hydrochloride (CAS No. 13433-00-6), a pivotal intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and derivatization, and discusses its significant applications in drug discovery and development.

Core Chemical Identity and Properties

Diethyl aminomalonate hydrochloride is the hydrochloride salt of the diethyl ester of aminomalonic acid. It serves as a versatile building block, providing a key structural motif for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds and amino acid derivatives.[1][2]

Table 1: Chemical Identifiers



Identifier	Value	Reference
CAS Number	13433-00-6	[3][4][5]
EC Number	236-556-8	[4][6]
MDL Number	MFCD00012510	[3][4]
Beilstein No.	3568037	[3][4]
PubChem CID	3084143	[7]

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C7H13NO4 · HCl	[4][5]
Molecular Weight	211.64 g/mol	[3][7]
Appearance	White to slightly yellow crystalline powder	[1][5]
Melting Point	165-170 °C (decomposes)	[8][9]
Solubility	Soluble in water and chloroform	[2][8]
Sensitivity	Hygroscopic	[3][8]
Storage	Store in a cool (2-8°C), dry place under an inert atmosphere	[2][10]

Synthesis and Experimental Protocols

The synthesis of **diethyl aminomalonate** hydrochloride is well-documented, most commonly proceeding through the reduction of an oximino- or isonitroso-precursor, followed by salt formation.

2.1. Synthesis from Diethyl Malonate

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A common and efficient route starts from diethyl malonate, which is first converted to diethyl isonitrosomalonate, followed by catalytic hydrogenation and subsequent treatment with hydrogen chloride.[11][12]

Experimental Protocol: Synthesis via Catalytic Hydrogenation[8][11]

- Step 1: Preparation of Diethyl Isonitrosomalonate.
 - Dissolve diethyl malonate (e.g., 80 g) and glacial acetic acid (e.g., 90 g) in ethyl acetate (e.g., 400 mL) in a suitable reaction vessel.[12]
 - Cool the mixture to 0-5 °C with stirring.[12]
 - Slowly add a solution of sodium nitrite (e.g., 69 g) in water (e.g., 81 g) dropwise,
 maintaining the temperature between 0-10 °C over approximately 2 hours.[12]
 - After the addition is complete, allow the reaction to stir at 15-25 °C for 20 hours.
 - Perform a liquid-liquid extraction to isolate the diethyl isonitrosomalonate product in the organic phase. Evaporate the solvent under reduced pressure to yield the intermediate.
 Note: Diethyl isonitrosomalonate may decompose with explosive violence on heating, so purification by distillation is not recommended.[11]
- Step 2: Catalytic Hydrogenation.
 - In a pressure reactor, combine the crude diethyl isonitrosomalonate (e.g., 0.1 mole) with absolute ethanol (e.g., 100 mL) and a catalyst such as 10% palladium on charcoal (e.g., 3 g).[11]
 - Flush the system with hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi and shake until hydrogen uptake ceases (typically 15-20 minutes).[11]
 - Once the reaction is complete, vent the reactor and filter off the catalyst. Wash the catalyst with absolute ethanol.[11]
- Step 3: Formation of the Hydrochloride Salt.

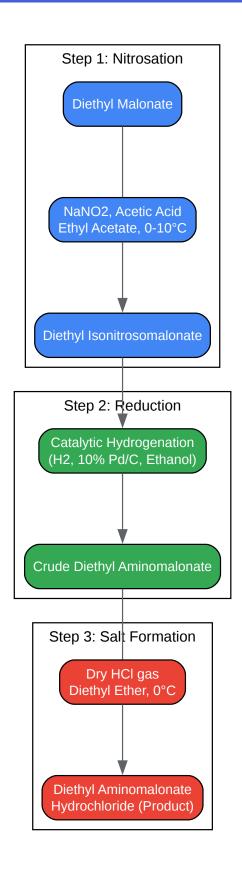
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- Combine the filtrate and washings and concentrate under reduced pressure at a temperature below 50 °C to yield crude diethyl aminomalonate.[11]
- Dilute the crude product with dry diethyl ether (e.g., 80 mL) and cool the solution in an ice bath.[11]
- Pass dry hydrogen chloride gas over the surface of the stirred solution. A fine white precipitate of diethyl aminomalonate hydrochloride will form.[11]
- Collect the crystalline product by suction filtration, wash with cold diethyl ether, and dry to yield the final product.[11]





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Synthesis workflow for **Diethyl Aminomalonate** Hydrochloride.



Applications in Drug Development and Organic Synthesis

Diethyl aminomalonate hydrochloride is a cornerstone intermediate for synthesizing a multitude of pharmaceutical agents and complex organic molecules. Its bifunctional nature, possessing both an amino group and two ester moieties, allows for diverse chemical transformations.[1][13]

- Pharmaceutical Intermediate: It is a critical building block for pyrimidine heterocyclic compounds, which are core structures in many drugs.[14][15][16]
 - Favipiravir: Used as an intermediate in the synthesis of this broad-spectrum antiviral drug.
 [10][12]
 - Rebamipide: Employed in the manufacturing process of this gastroprotective agent.[10]
 - Anticancer Agents: Serves as a precursor for synthesizing potential anticancer agents,
 such as those that act as motor protein spindle inhibitors.[9][15]
- General Organic Synthesis: The reactive α-amino group and ester functionalities make it ideal for reactions like N-acylation, alkylation, and cycloadditions to form pyrrolidines and other heterocyclic systems.[1][8][11]
- Biochemical Research: Utilized in biochemical assays to investigate enzyme activities and metabolic pathways.[13]
- 3.1. Derivatization Example: N-Boc Protection

A frequent subsequent step in synthesis is the protection of the primary amine, commonly with a tert-butyloxycarbonyl (Boc) group. This prepares the molecule for further modifications at other positions.

Experimental Protocol: Synthesis of Diethyl 2-(tert-butoxycarbonyl)aminomalonate[3]

• Dissolve **diethyl aminomalonate** hydrochloride (e.g., 5 g, 23 mmol) in a mixture of tetrahydrofuran and water (1:1, 60 mL).



- Cool the solution to 0 °C and add triethylamine (e.g., 3 mL), followed by di-tert-butyl dicarbonate (Boc-anhydride) (e.g., 5.3 g, 24 mmol).
- Stir the reaction mixture at room temperature for 48 hours and then at 55 °C for 2 hours.
- Concentrate the mixture to dryness.
- Take up the residue in ethyl acetate (150 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
- Combine the organic layers, wash with saturated ammonium chloride solution (50 mL), dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product as a colorless oil.



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Workflow for N-Boc protection of **Diethyl Aminomalonate** HCl.

Safety and Handling

Diethyl aminomalonate hydrochloride is irritating to the eyes, respiratory system, and skin.[5] Standard laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (e.g., safety glasses, N95 dust mask).[4]
- Handling: As the compound is hygroscopic, handle it in a dry environment, preferably under an inert atmosphere, to prevent degradation.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water.[5]



This guide consolidates key technical data and protocols to support researchers and developers in leveraging **Diethyl Aminomalonate** Hydrochloride for their scientific and commercial objectives. Its established synthetic routes and versatile reactivity ensure its continued importance in the fields of chemistry and pharmacology.

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References

- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Diethyl aminomalonate 98 13433-00-6 [sigmaaldrich.com]
- 5. Diethyl aminomalonate hydrochloride | CAS 13433-00-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | C7H14ClNO4 | CID 3084143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]
- 9. China Diethyl aminomalonate hydrochloride CAS 13433-00-6 factory and manufacturers | Unilong [unilongmaterial.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Preparation method of diethyl aminomalonate hydrochloride Eureka | Patsnap [eureka.patsnap.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. Diethyl aminomalonate hydrochloride CAS 13433-00-6 Chemical Supplier Unilong [unilongindustry.com]



- 16. nbinno.com [nbinno.com]
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